6-Methoxybenzo[b]thiophen-2-amine
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Overview
Description
6-Methoxybenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the class of benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a methoxy group at the 6th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[b]thiophen-2-amine typically involves the reaction of 6-methoxybenzo[b]thiophene with ammonia or an amine source. One common method includes the use of 6-methoxybenzo[b]thiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including reduction and amination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxybenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
6-Methoxybenzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Methoxybenzo[b]thiophene: Lacks the amine group at the 2nd position.
2-Amino-6-methoxybenzothiazole: Contains a sulfur atom in the benzothiazole ring instead of the thiophene ring.
Uniqueness: 6-Methoxybenzo[b]thiophen-2-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-methoxy-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H9NOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,10H2,1H3 |
InChI Key |
XSWMCGBUPASIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)N |
Origin of Product |
United States |
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